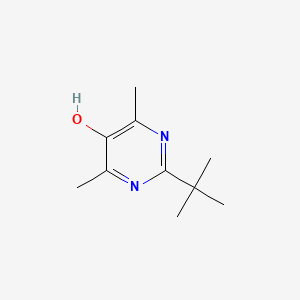

2-tert-Butyl-4,6-dimethylpyrimidin-5-ol

説明

2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes and are found in many natural and synthetic substances. This particular compound is characterized by the presence of a tert-butyl group and two methyl groups attached to the pyrimidine ring, along with a hydroxyl group at the 5-position.

特性

CAS番号 |

88070-34-2 |

|---|---|

分子式 |

C10H16N2O |

分子量 |

180.25 g/mol |

IUPAC名 |

2-tert-butyl-4,6-dimethylpyrimidin-5-ol |

InChI |

InChI=1S/C10H16N2O/c1-6-8(13)7(2)12-9(11-6)10(3,4)5/h13H,1-5H3 |

InChIキー |

BOPOKKQMLAGHPB-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=NC(=N1)C(C)(C)C)C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4,6-trimethylpyrimidine with tert-butyl hydroperoxide in the presence of a catalyst can yield the desired compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully saturated pyrimidine ring.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(tert-Butyl)-4,6-dimethylpyrimidin-5-one, while reduction can produce 2-(tert-Butyl)-4,6-dimethylpyrimidine. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyrimidine ring.

科学的研究の応用

2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and activity.

類似化合物との比較

2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol can be compared with other similar compounds, such as:

2,4,6-Trimethylpyrimidine: Lacks the tert-butyl group, resulting in different chemical and biological properties.

2-(tert-Butyl)-4,6-dimethylpyrimidine:

2-(tert-Butyl)-4,6-dimethylpyrimidin-5-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical behavior and biological activity.

生物活性

2-tert-Butyl-4,6-dimethylpyrimidin-5-ol (TBMP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and cytotoxic effects. This article delves into the biological activity of TBMP, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C10H16N2O

CAS Number: 15584113

Molecular Weight: 180.25 g/mol

The structure of TBMP features a pyrimidine ring substituted with tert-butyl and dimethyl groups, which contribute to its chemical stability and biological activity.

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory properties of TBMP in various cellular models. A notable investigation assessed its effect on gene expression related to inflammation, specifically targeting cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) in RAW264.7 macrophage cells.

-

Methodology:

- Cells were stimulated with lipopolysaccharide (LPS) to induce inflammation.

- Real-time PCR was employed to measure gene expression levels.

-

Findings:

- TBMP demonstrated a significant inhibitory effect on the expression of Cox2 and Tnfa genes when combined with other antioxidants such as BHT (butylated hydroxytoluene) and BHA (butylated hydroxyanisole).

- The combination of TBMP with BHT showed enhanced anti-inflammatory activity compared to either compound alone, suggesting a synergistic effect at non-cytotoxic concentrations .

| Treatment | Cox2 Expression Inhibition (%) | Tnfa Expression Inhibition (%) |

|---|---|---|

| Control | 0 | 0 |

| TBMP | 20 | 15 |

| BHT | 30 | 25 |

| BHA | 25 | 20 |

| TBMP + BHT | 50 | 40 |

| TBMP + BHA | 45 | 35 |

Cytotoxic Effects

In addition to its anti-inflammatory properties, TBMP has been evaluated for cytotoxic effects against various cancer cell lines. Research indicates that TBMP can induce apoptosis in certain human cancer cell lines, contributing to its potential as an anticancer agent.

-

Study Overview:

- The cytotoxicity of TBMP was tested on HL-60 (human leukemia) and HSC-2 (human squamous carcinoma) cell lines.

- Apoptosis was assessed using flow cytometry and caspase activity assays.

- Results:

Case Study: Combination Therapy

A study investigated the combined effects of TBMP with other antioxidants on cancer cell lines. The results indicated that combinations led to enhanced cytotoxicity compared to individual treatments.

- Combination Treatments:

- TBMP + BHT

- TBMP + BHA

The combination therapies resulted in a greater reduction in cell viability than either antioxidant alone, highlighting the potential for developing multi-targeted therapeutic strategies using TBMP.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。